molecular formula C14H21N3O B11799642 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde

Cat. No.: B11799642
M. Wt: 247.34 g/mol
InChI Key: DMALEFGYXUNVEY-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid.

    Reduction: 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring may play a role in binding to receptors or enzymes, while the nicotinaldehyde moiety could be involved in redox reactions or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)-4-methylnicotinaldehyde
  • 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde
  • 6-(4-Propylpiperazin-1-yl)-4-methylnicotinaldehyde

Uniqueness

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3

InChI Key

DMALEFGYXUNVEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C

Origin of Product

United States

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